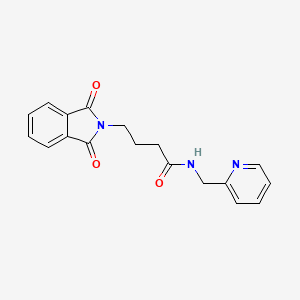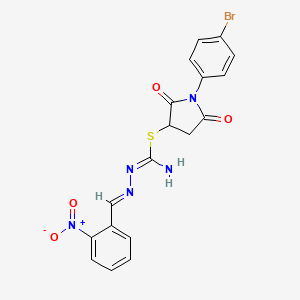
N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and forestry. It is a white crystalline powder that is practically insoluble in water but soluble in organic solvents. Diuron is a member of the urea herbicide family and is classified as a non-selective herbicide, meaning that it can kill a wide range of plant species.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant. Diuron is also known to inhibit the activity of certain enzymes involved in the biosynthesis of carotenoids, which are important pigments in plants.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that diuron can inhibit the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This can lead to a decrease in chlorophyll content and a reduction in the rate of photosynthesis. Diuron has also been shown to affect the activity of antioxidant enzymes, which can lead to oxidative stress in plants.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide and has been extensively studied in the laboratory. Its non-selective nature makes it a useful tool for studying the effects of herbicides on plant physiology. However, its toxicity to plants can also make it difficult to use in certain experiments. In addition, its insolubility in water can make it challenging to prepare solutions for use in experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to diuron. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the development of new methods for the detection and quantification of diuron in the environment. Finally, there is a need for more research on the long-term effects of diuron on plant and animal populations, as well as on human health.
Synthesemethoden
The synthesis of diuron involves the reaction of 3,4-dichloroaniline with 4-methylbenzyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with phosgene to form diuron. The overall reaction can be represented as follows:
3,4-dichloroaniline + 4-methylbenzyl isocyanate → N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. It is also used in forestry to control unwanted vegetation. In addition to its herbicidal properties, diuron has been studied for its potential use as an antifungal agent and as a photosynthesis inhibitor.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10-2-4-11(5-3-10)9-18-15(20)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFNPXJIYCWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methylbenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)
